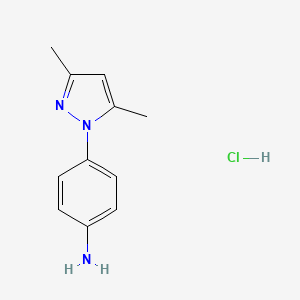
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C11H14ClN3. It has a molecular weight of 223.70 g/mol . The compound is made up of two component compounds: 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H . This compound has a topological polar surface area of 43.8 Ų and a complexity of 187 . Physical and Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 223.0876252 g/mol . The compound has a heavy atom count of 15 .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research highlights the significance of pyrazole derivatives, including those related to "4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride," in the synthesis of biologically active compounds. Pyrazole moiety plays a crucial role in many biologically active compounds and serves as an interesting template for combinatorial as well as medicinal chemistry due to its wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties (Dar & Shamsuzzaman, 2015). These derivatives are also utilized as synthons in organic synthesis, highlighting their versatility in chemical reactions.
Antifungal Applications
A study focusing on compounds tested against Fusarium oxysporum, the pathogen causing Bayoud disease in date palms, identified compounds with a pyrazole core as effective antifungal agents. This research underscores the antifungal potential of pyrazole derivatives, suggesting their applicability in addressing plant diseases and possibly extending to other antifungal applications (Kaddouri et al., 2022).
Genotoxic and Carcinogenic Studies
Investigations into the genotoxic activities of aniline and its metabolites, including hydrochloride forms, have provided insights into their mechanisms of action in inducing tumors in animal models. While not directly related to "this compound," this research aids in understanding the broader implications of aniline derivatives in pharmacology and toxicology (Bomhard & Herbold, 2005).
Catalytic Applications and Synthetic Pathways
The importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine derivatives, compounds related to the broader family of pyrazole derivatives, has been extensively reviewed. This research emphasizes the role of such compounds in the pharmaceutical industry due to their bioavailability and synthetic applications, highlighting the ongoing innovation in catalyst development for efficient synthesis of complex molecules (Parmar et al., 2023).
Propriétés
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMFYOPIXHRMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B1379622.png)
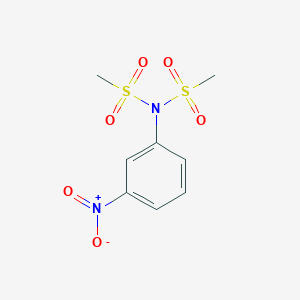
![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)

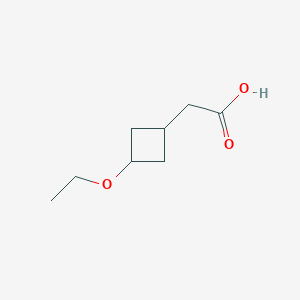
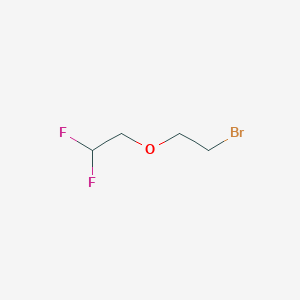

![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)
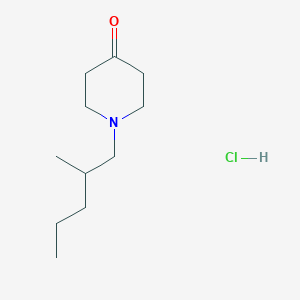
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)


